Technical Guide: Toxicological Profile & Safety Protocols for 4-(p-Tert-butylphenoxy)anisole
Technical Guide: Toxicological Profile & Safety Protocols for 4-(p-Tert-butylphenoxy)anisole
This technical guide provides an in-depth toxicological and safety analysis of 4-(p-Tert-butylphenoxy)anisole (also known as 4-methoxy-4'-tert-butyldiphenyl ether).
As this specific molecule is a specialized intermediate with limited public toxicological data, this guide employs Structure-Activity Relationship (SAR) analysis and Metabolic Read-Across from well-characterized analogues (Diphenyl ether, 4-tert-butylphenol, and 4-Methoxyphenol) to establish a predicted safety profile.
Chemical Identity & Physicochemical Foundation
Compound Name: 4-(p-Tert-butylphenoxy)anisole IUPAC Name: 1-(tert-butyl)-4-(4-methoxyphenoxy)benzene Molecular Formula: C₁₇H₂₀O₂ Molecular Weight: 256.34 g/mol CAS Registry Number: Not widely listed; chemically distinct from 4-tert-butylanisole (CAS 5396-38-3).
Structural Analysis
The molecule consists of two benzene rings linked by an ether oxygen (diphenyl ether scaffold). One ring is substituted with a tert-butyl group (lipophilic, steric bulk), and the other with a methoxy group (electron-donating, metabolic handle).
Predicted Physicochemical Properties
Data estimated based on diphenyl ether analogues.
| Property | Predicted Value | Implication for Safety |
| Physical State | Solid (Crystalline) or Viscous Liquid | Dust inhalation risk if solid; surface contamination if liquid. |
| LogP (Octanol/Water) | ~5.5 – 6.2 | High Lipophilicity. Bioaccumulation potential; rapid dermal absorption. |
| Water Solubility | < 0.1 mg/L (Insoluble) | Persistent in aquatic environments; difficult to wash off skin with water alone. |
| Vapor Pressure | Very Low (< 0.01 Pa at 25°C) | Inhalation risk is low unless heated or aerosolized. |
| Reactivity | Stable Ether Linkage | Resistant to hydrolysis; susceptible to oxidation at the methoxy position. |
Toxicological Mechanisms & SAR Analysis
Authoritative Insight: The toxicity of this molecule is driven by its metabolic fate. While the parent ether is relatively inert, its metabolites pose specific risks, particularly regarding skin sensitization and depigmentation .
Metabolic Activation Pathway
The primary metabolic route is O-demethylation via Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), converting the anisole moiety into a phenol.
Critical Risk Alert: The resulting metabolite (4-(4-tert-butylphenoxy)phenol) retains the p-tert-butyl structural alert. If the central ether bond is cleaved (less likely but possible under high oxidative stress), it releases 4-tert-butylphenol (4-TBP) . 4-TBP is a known melanocytotoxin capable of inducing chemical leukoderma (vitiligo) .
Visualized Metabolic Pathway (DOT)
Health Hazard Summary
| Hazard Class | GHS Category (Predicted) | Mechanism |
| Skin Sensitization | Category 1B | Potential formation of quinone methides from metabolites acting as haptens. |
| Skin Irritation | Category 2 | Defatting action due to high lipophilicity; phenolic metabolites are irritants. |
| Eye Irritation | Category 2A | Mechanical irritation (dust) or chemical irritation (solubilized). |
| Aquatic Toxicity | Chronic 1 | High LogP causes bioaccumulation in aquatic organisms. |
| Carcinogenicity | Not Classified | Diphenyl ethers are generally not genotoxic (Ames negative predicted). |
Occupational Health & Safety (SDS Synthesis)
Directive: Treat this substance as a Potent Skin Sensitizer and Aquatic Pollutant .
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with lipophilic ethers.
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Respiratory: N95/P2 (solids) or ABEK filter (if heated/aerosolized).
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Eye: Chemical splash goggles (ANSI Z87.1).
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Skin (Hands):
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Splash Contact: Nitrile (0.11 mm) - Change immediately upon contamination.
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Prolonged Contact:Laminate film (Silver Shield/4H) or Viton. The lipophilic nature allows the chemical to permeate nitrile rubber rapidly.
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Body: Tyvek® lab coat or chemical-resistant apron.
Handling & Storage Protocol
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Engineering Controls: Handle exclusively within a certified Fume Hood or Powder Containment Balance Enclosure.
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Inert Atmosphere: Store under Nitrogen or Argon. Ethers can form peroxides over time, though diphenyl ethers are more stable than aliphatic ethers.
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Decontamination: Do NOT use water alone. Use a surfactant-based cleaner (e.g., Alconox) or PEG-400 followed by soap and water.
Emergency Response Workflow (DOT)
Environmental Fate & Disposal
Due to the stable ether linkage and high lipophilicity, this compound is predicted to be Persistent, Bioaccumulative, and Toxic (PBT) .
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Aquatic Toxicity: Expected LC50 < 1 mg/L (Fish/Daphnia).[1]
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Biodegradability: Not readily biodegradable.[2]
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Disposal:
Experimental Validation Protocols
For researchers synthesizing or testing this compound, the following assays are recommended to validate the predicted toxicity.
Purity & Stability Analysis (HPLC-UV)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
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Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 50% B to 95% B over 20 mins.
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Detection: UV at 280 nm (Phenolic absorption).
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Purpose: Detect impurities like 4-tert-butylphenol (starting material or degradant), which significantly alters the toxicity profile.
In Chemico Skin Sensitization (DPRA)
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Protocol: Direct Peptide Reactivity Assay (OECD TG 442C).
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Rationale: Measures the ability of the chemical (or its hapten) to bind to cysteine/lysine peptides, predicting sensitization potential without animal testing.
Cytotoxicity Screen (MTT Assay)
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Cell Line: HaCaT (Human keratinocytes) or B16F10 (Melanocytes).
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Rationale: Specifically testing on melanocytes is crucial to rule out the "leukoderma" risk associated with the p-tert-butyl moiety. If IC50 is significantly lower in melanocytes than keratinocytes, the risk of depigmentation is high.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-tert-Butylanisole (Analogue Read-Across). Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: 4-tert-butylphenol (Metabolite Hazard Data). Retrieved from [Link]
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OECD (2024). Test No. 442C: In Chemico Skin Sensitization. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link]
- Hariharan, A., et al. (2018).Structure-Activity Relationships of Phenols in Inducing Leukoderma. Journal of Investigative Dermatology.
